![molecular formula C20H11ClN2O3S B2713464 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-06-0](/img/structure/B2713464.png)
7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a pyrrole ring . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility can be determined by dissolving the compound in various solvents . The compound’s NMR and IR spectra provide information about its chemical structure .Applications De Recherche Scientifique
Photoluminescent Materials
The synthesis and characterization of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been explored for their strong photoluminescence and potential electronic applications. These materials exhibit orange coloration in solution and show strong photoluminescence, making them suitable for use in electronic devices due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Novel Reagents in Oxidation Reactions
Research has identified the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This provides a new avenue for the synthesis of pyrazoles, important compounds in various chemical syntheses (Zolfigol et al., 2006).
Electron Transport Layers for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This work demonstrates the potential of DPP-based materials in enhancing the power conversion efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Synthesis of Heterocyclic Compounds
The development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives highlights the versatility of this chemical structure in forming fused heterocyclic compounds. These derivatives have potential applications in the development of new materials and molecules with unique chemical properties (Vydzhak & Panchishin, 2008).
Ionophores for Sensor Applications
The study of a U-shaped molecule synthesized from a reaction involving pyrrole derivatives indicates its potential as an ionophore for sensor applications. Computational and NMR studies suggest its ability to form moderately stable complexes with potassium cations, underscoring the role of pyrrole derivatives in developing new sensor technologies (Cordaro et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, depending on the substituents on the thiazole ring . These interactions can lead to a range of biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the environment could potentially influence their action.
Analyse Biochimique
Biochemical Properties
The thiazole ring in 7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . These interactions can be either electrophilic or nucleophilic in nature, depending on the specific structure of the compound .
Cellular Effects
This compound can have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the exact structure of the compound and the type of cells involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism can vary depending on the exact structure of the compound and the biological system in which it is acting.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in various ways . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
7-chloro-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c21-12-6-7-14-13(10-12)17(24)15-16(11-4-2-1-3-5-11)23(19(25)18(15)26-14)20-22-8-9-27-20/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCANJEDSPJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)
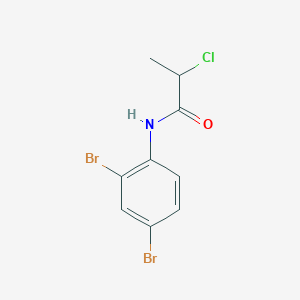
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
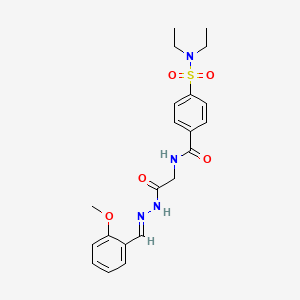
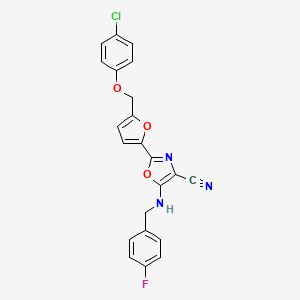
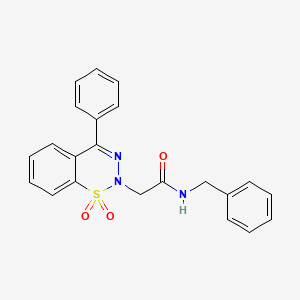
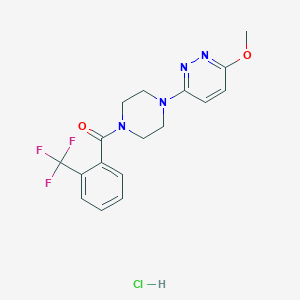
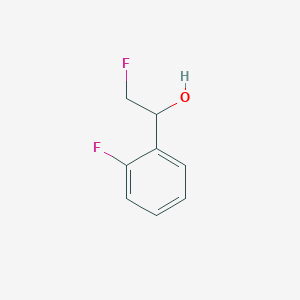

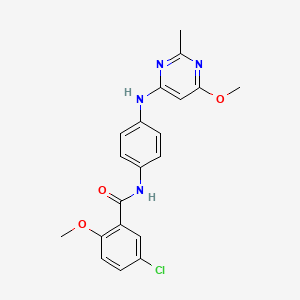
![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2713401.png)
![Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2713402.png)
